molecular formula C16H11FN2O3S B351001 Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-64-9

Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate

Cat. No. B351001
CAS RN: 887902-64-9
M. Wt: 330.3g/mol
InChI Key: RTCAIKFDIUDJSP-UHFFFAOYSA-N
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Description

“Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate” is a benzothiazole derivative . Benzothiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8NO2S/c1-12-9(11)6-2-3-7-8(4-6)13-5-10-7/h2-5,13H,1H3 .


Chemical Reactions Analysis

Benzothiazole-6-carboxylic acid may be used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .


Physical And Chemical Properties Analysis

“this compound” is a white to off-white solid . It has a molecular weight of 194.23 . It should be stored in a refrigerator .

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate in lab experiments is its potent antitumor activity, which makes it a potential candidate for the development of new cancer therapies. Additionally, this compound has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the research and development of methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of this compound, which may lead to the development of more effective cancer therapies. Additionally, future research may focus on the development of new derivatives of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis of methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate can be achieved through a multistep process. The first step involves the reaction of 3-fluoroaniline with 2-chlorobenzoic acid to form 2-(3-fluorobenzamido)benzoic acid. The second step involves the reaction of 2-(3-fluorobenzamido)benzoic acid with thionyl chloride to form 2-(3-fluorobenzamido)benzoyl chloride. The third step involves the reaction of 2-(3-fluorobenzamido)benzoyl chloride with 2-aminobenzo[d]thiazole to form this compound.

Scientific Research Applications

Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.

Safety and Hazards

The safety information for “Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate” includes the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

methyl 2-[(3-fluorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3S/c1-22-15(21)10-5-6-12-13(8-10)23-16(18-12)19-14(20)9-3-2-4-11(17)7-9/h2-8H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCAIKFDIUDJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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